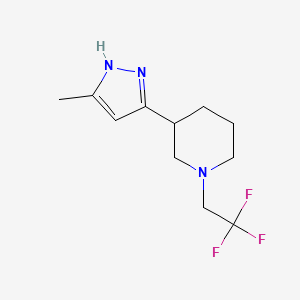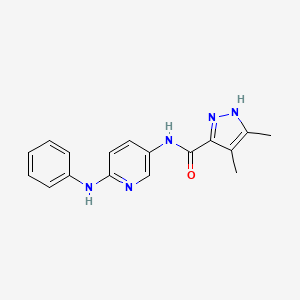
4-(3,4-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine, also known as DMF-TA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DMF-TA is a thiazole derivative that exhibits a unique chemical structure, making it an attractive target for researchers to study its synthesis, mechanism of action, and potential therapeutic applications.
作用机制
The mechanism of action of 4-(3,4-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activation of the PI3K/Akt/mTOR pathway, which is known to play a crucial role in cancer cell survival. This compound has also been shown to inhibit the expression of various oncogenes, such as c-Myc and Bcl-2, which are known to promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to exhibit anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines. This compound has also been shown to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One advantage of using 4-(3,4-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine in lab experiments is its unique chemical structure, which makes it an attractive target for drug discovery and development. This compound has also been shown to exhibit potent anti-cancer properties, making it a promising candidate for cancer treatment. However, one limitation of using this compound in lab experiments is its potential toxicity, which requires careful evaluation and monitoring.
未来方向
There are several future directions for research on 4-(3,4-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine. One area of research is to investigate the potential of this compound in combination with other anti-cancer agents to enhance its therapeutic efficacy. Another area of research is to investigate the potential of this compound in other disease areas, such as inflammation and neurodegenerative disorders. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in preclinical and clinical settings.
合成方法
The synthesis of 4-(3,4-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine involves several steps, including the reaction of 3,4-dimethylphenyl isothiocyanate with 4-fluoroaniline, followed by the reaction of the resulting product with thiosemicarbazide. The final product is obtained after purification and characterization using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学研究应用
4-(3,4-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. Several studies have reported that this compound exhibits anti-cancer properties by inhibiting the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
属性
IUPAC Name |
4-(3,4-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2S/c1-11-3-4-13(9-12(11)2)16-10-21-17(20-16)19-15-7-5-14(18)6-8-15/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLTUDLMUHMJPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(5-chlorothiophen-2-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)propanamide](/img/structure/B7638765.png)
![1-[4-Fluoro-3-(9-oxa-6-azaspiro[4.5]decane-6-carbonyl)phenyl]imidazolidin-2-one](/img/structure/B7638772.png)
![2-(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-N-(3-propan-2-yl-1,2-oxazol-5-yl)acetamide](/img/structure/B7638790.png)
![2-[(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B7638796.png)
![2-[(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7638802.png)

![6-[(5-fluoro-2-methoxyphenyl)methyl]-N,N-dimethyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine](/img/structure/B7638814.png)
![N-(2-phenoxyethyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B7638826.png)
![2-[4-[2-(Azepan-1-yl)ethylamino]pyrazolo[3,4-d]pyrimidin-1-yl]ethanol](/img/structure/B7638842.png)

![N-methyl-4-[2-methyl-3-[2-oxo-2-(propan-2-ylamino)ethoxy]phenoxy]pyridine-2-carboxamide](/img/structure/B7638852.png)
![2-(2-Methyl-1,3-thiazol-4-yl)-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B7638853.png)

